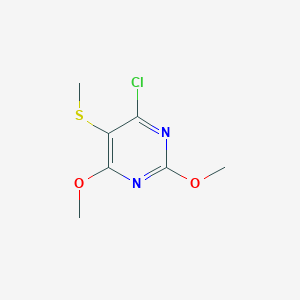![molecular formula C9H10Cl2N2O3 B8630413 [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol](/img/structure/B8630413.png)
[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine and methoxy groups, and a cyclopropyl group attached to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichloro-5-methoxy-pyrimidine with cyclopropylmethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group is introduced, followed by the attachment of the cyclopropylmethanol moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex pyrimidine derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to inhibit specific molecular targets makes it a valuable lead compound in medicinal chemistry .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
作用机制
The mechanism of action of [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with a fluorine atom instead of a methoxy group.
2,6-Dichloro-4-methoxypyrimidine: Lacks the cyclopropylmethanol moiety.
5-Methoxy-2,4-dichloropyrimidine: Similar but with different substitution patterns.
Uniqueness: The uniqueness of [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol lies in its specific substitution pattern and the presence of the cyclopropylmethanol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
属性
分子式 |
C9H10Cl2N2O3 |
|---|---|
分子量 |
265.09 g/mol |
IUPAC 名称 |
[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol |
InChI |
InChI=1S/C9H10Cl2N2O3/c1-15-5-6(10)12-8(11)13-7(5)16-9(4-14)2-3-9/h14H,2-4H2,1H3 |
InChI 键 |
NPBWNVHNEQNSRK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=C(N=C1Cl)Cl)OC2(CC2)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
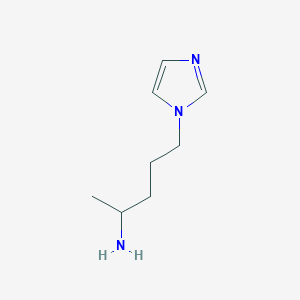
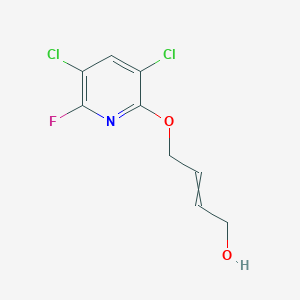

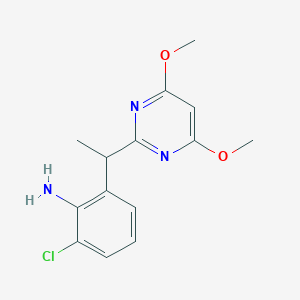

![1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile](/img/structure/B8630385.png)
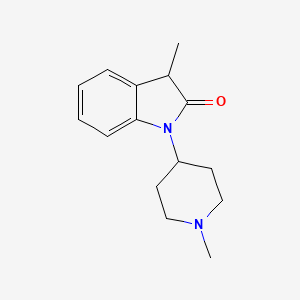
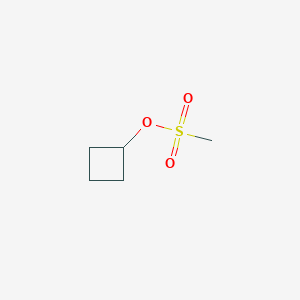
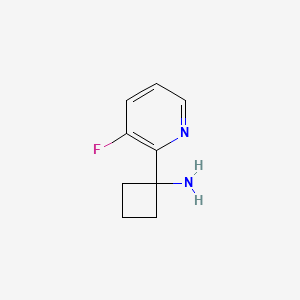
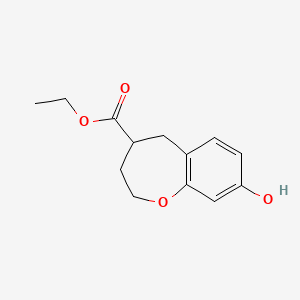
![4-[1,3]Dioxolan-2-yl-2-fluorophenol](/img/structure/B8630420.png)
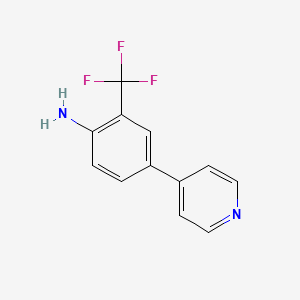
![4-[(Methylsulfanyl)methoxy]-2-nitroaniline](/img/structure/B8630437.png)
